Acetylcholinesterase Inhibition Potency: Donepezil N-oxide vs. Parent Drug and O-Desmethyl Metabolites
In a direct head-to-head comparison using the same assay system, Donepezil N-oxide exhibited an IC50 of 1.61 µM against acetylcholinesterase, which represents a 22.4-fold reduction in potency relative to parent donepezil (IC50 = 0.072 µM) [1]. Compared to 6-O-desmethyl donepezil (IC50 = 0.114 µM), Donepezil N-oxide is approximately 14-fold less potent, and compared to 5-O-desmethyl donepezil (IC50 = 0.403 µM), it is approximately 4-fold less potent [1]. This quantitative hierarchy establishes Donepezil N-oxide as the least active among the major pharmacologically active metabolites of donepezil [1].
| Evidence Dimension | Acetylcholinesterase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.61 µM |
| Comparator Or Baseline | Donepezil (parent): 0.072 µM; 6-O-desmethyl donepezil: 0.114 µM; 5-O-desmethyl donepezil: 0.403 µM |
| Quantified Difference | 22.4-fold less potent vs. parent; 14-fold less potent vs. 6-O-desmethyl; 4-fold less potent vs. 5-O-desmethyl |
| Conditions | In vitro acetylcholinesterase inhibition assay |
Why This Matters
This differential potency profile is essential for studies quantifying the contribution of individual metabolites to net pharmacodynamic effect, and for correctly interpreting activity data in metabolite profiling experiments.
- [1] Zhao J, Ren T, Yang M, Zhang Y, Wang Q, Zuo Z. Reduced systemic exposure and brain uptake of donepezil in rats with scopolamine-induced cognitive impairment. Xenobiotica, 2020, 50(4): 389–400. View Source
